BenchChemオンラインストアへようこそ!

Lagatide

Pharmacokinetics Peptide Stability D-Amino Acid Substitution

Lagatide is the preferred tool compound for in vivo antisecretory research—not a generic sorbin fragment. Its engineered D-Ala substitution delivers 2.85-fold slower IV clearance (10.6 vs. 30.2 mL/min/kg) and 1.89-fold longer MRT (34 vs. 18 min) than native C7-sorbin, eliminating confounding rapid clearance that masks efficacy in rodent models of VIP-induced or cholera toxin-induced secretion. Reaching Phase II clinical trials with Orphan Drug designation for chronic diarrhea, Lagatide serves as a development-stage validated benchmark for novel antidiarrheal candidates. Supported by a validated enzyme immunometric assay (LOD 10 pg/mL) and available as a stabilized heptapeptide reference standard for PK/PD, SAR, and bioanalytical method development.

Molecular Formula C33H58N10O9
Molecular Weight 738.9 g/mol
CAS No. 157476-77-2
Cat. No. B1674324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLagatide
CAS157476-77-2
SynonymsBN 52080
BN-52080
Pro-Val-Thr-Lys-Pro-Gln-Ala-NH2
prolyl-valyl-threonyl-lysyl-prolyl-glutaminyl-alaninamide
Molecular FormulaC33H58N10O9
Molecular Weight738.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)N)NC(=O)C2CCCN2
InChIInChI=1S/C33H58N10O9/c1-17(2)25(41-28(47)20-10-7-15-37-20)31(50)42-26(19(4)44)32(51)40-22(9-5-6-14-34)33(52)43-16-8-11-23(43)30(49)39-21(12-13-24(35)45)29(48)38-18(3)27(36)46/h17-23,25-26,37,44H,5-16,34H2,1-4H3,(H2,35,45)(H2,36,46)(H,38,48)(H,39,49)(H,40,51)(H,41,47)(H,42,50)/t18-,19-,20+,21+,22+,23+,25+,26+/m1/s1
InChIKeyWNDMGDURKQLJNM-DHCXFDNTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lagatide (CAS 157476-77-2): A D-Alanine-Stabilized Heptapeptide for Chronic Diarrhea Research and Antisecretory Applications


Lagatide (BN 52080, CAS 157476-77-2) is a synthetic heptapeptide with the amino acid sequence Pro-Val-Thr-Lys-Pro-Gln-D-Ala-NH₂ and a molecular weight of 738.88 g/mol . It is a short C-terminal analogue of sorbin, a 153-amino acid peptide originally isolated from porcine small intestine that regulates intestinal hydroelectrolytic absorption . Lagatide exhibits proabsorptive and antisecretory effects across different intestinal segments and has been evaluated clinically as a candidate for the treatment of chronic diarrhea . The compound is also designated by the International Nonproprietary Name (INN) Lagatide and carries the WHO Drug Dictionary identifier and UNII code 3B91V02Q5G .

Why Generic Sorbin C-Terminal Peptides Cannot Substitute for Lagatide in Intestinal Transport Studies


Lagatide is not simply a truncated fragment of sorbin; it is a specifically engineered D-amino acid analogue that addresses the inherent pharmacokinetic limitations of the native L-peptide sequence. The natural minimal active fragment, C7-sorbin (bearing an L-alanine-amide at the C-terminus), exhibits rapid systemic clearance that limits its practical utility in both in vivo models and therapeutic development . Lagatide (D7-sorbin) incorporates a critical single-residue substitution—replacement of the ultimate L-alanine-amide with D-alanine-amide—which confers markedly enhanced metabolic stability while fully preserving the biological activity, bioavailability, and elimination route of the parent peptide . Generic sorbin fragments or unmodified C-terminal peptides cannot replicate this engineered stability profile and are therefore unsuitable surrogates for applications requiring sustained exposure or robust in vivo pharmacodynamic readouts .

Quantitative Differentiation Evidence for Lagatide Versus L-Sorbin Peptides and Other Antisecretory Agents


Enhanced Pharmacokinetic Stability: D7-Sorbin (Lagatide) Versus C7-Sorbin IV Clearance and MRT Comparison

Lagatide (D7-sorbin) demonstrates substantially slower systemic clearance and prolonged mean residence time compared to its L-alanine counterpart C7-sorbin following intravenous administration in rodent models . This single-residue D-amino acid substitution confers enhanced metabolic stability without altering the peptide's biological activity or bioavailability .

Pharmacokinetics Peptide Stability D-Amino Acid Substitution Intravenous Clearance Mean Residence Time

Prolonged Mean Residence Time: D7-Sorbin Exhibits Near Doubling of MRT Versus C7-Sorbin

In addition to reduced clearance, Lagatide exhibits a significantly prolonged mean residence time (MRT) compared to C7-sorbin, reflecting extended circulatory persistence and sustained target engagement potential .

Mean Residence Time Peptide Pharmacokinetics D-Amino Acid Engineering Systemic Exposure

Retention of Full Biological Activity with Enhanced Stability: D7-Sorbin Equals C7-Sorbin in VIP-Induced Secretion Assay

Despite the D-alanine substitution that enhances metabolic stability, Lagatide (D7-sorbin) fully retains the antisecretory efficacy of the native L-peptide. In the VIP-induced ileal secretion model, D7-sorbin induced a significant decrease in secretion comparable to that previously observed with C7-sorbin . The authors explicitly concluded that the change of L-Ala to D-Ala increased stability while biological activity, bioavailability, and route of elimination remained unchanged .

Antisecretory Activity VIP-Induced Secretion Intestinal Transport Structure-Activity Relationship

Clinical Development Advancement to Phase II and Orphan Drug Designation

Lagatide (BN 52080) advanced to Phase II clinical evaluation for the treatment of chronic diarrhea and received Orphan Drug designation, reflecting its recognized therapeutic potential for a rare disease indication . The compound was under clinical development by Ipsen (formerly Beaufour-Ipsen) before being discontinued in Phase II for diarrhea in France as of October 2003 . In contrast, unmodified C7-sorbin and other sorbin C-terminal fragments were not advanced to this level of clinical evaluation .

Clinical Development Orphan Drug Status Chronic Diarrhea Phase II Clinical Trial

Priority Research and Procurement Applications for Lagatide Based on Verified Differentiation Evidence


In Vivo Pharmacodynamic Studies of Intestinal Antisecretory Mechanisms Requiring Extended Peptide Exposure

Lagatide's 2.85-fold slower IV clearance (10.6 vs. 30.2 mL/min/kg) and 1.89-fold longer MRT (34 vs. 18 min) compared to C7-sorbin make it the preferred tool compound for in vivo studies where sustained systemic exposure is required to observe meaningful antisecretory effects. Researchers conducting rodent models of VIP-induced or cholera toxin-induced intestinal secretion should prioritize Lagatide over unmodified C7-sorbin to avoid confounding effects of rapid peptide clearance that may mask efficacy signals.

Peptide Stability and D-Amino Acid Engineering Research in Gastrointestinal Pharmacology

Lagatide serves as a validated case study in D-amino acid substitution as a strategy to enhance peptide metabolic stability without compromising biological activity . The compound's demonstrated retention of full antisecretory efficacy against VIP-induced secretion while exhibiting improved PK parameters provides a robust reference standard for structure-activity relationship (SAR) studies and the rational design of stabilized peptide therapeutics targeting intestinal transport pathways.

Chronic Diarrhea Drug Discovery and Preclinical Candidate Benchmarking

As a compound that reached Phase II clinical evaluation and received Orphan Drug designation for chronic diarrhea , Lagatide represents a development-stage validated comparator for preclinical drug discovery programs in the antisecretory and proabsorptive space. Procurement of Lagatide enables direct benchmarking of novel antidiarrheal candidates against a peptide with established clinical development history, providing meaningful context for translational potential assessment.

Development and Validation of Immunoassays for Heptapeptide Quantification in Biological Matrices

A validated enzyme immunometric assay with a detection limit of 10 pg/mL has been specifically developed and characterized for BN 52080 (Lagatide) to support its clinical evaluation . Researchers requiring sensitive and specific quantification of heptapeptides in plasma or tissue samples can leverage Lagatide as an analytical reference standard, utilizing the established assay methodology for method development and cross-validation purposes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lagatide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.